molecular formula C42H12F51P B1598650 Tris[4-(heptadecafluorooctyl)phenyl]phosphine CAS No. 284472-92-0

Tris[4-(heptadecafluorooctyl)phenyl]phosphine

Cat. No. B1598650
CAS RN: 284472-92-0
M. Wt: 1516.4 g/mol
InChI Key: RTNPUWLBWXIECX-UHFFFAOYSA-N
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Description

Tris[4-(heptadecafluorooctyl)phenyl]phosphine , also known as Tris[4-(perfluorooctyl)phenyl]phosphine , is a chemical compound with the empirical formula C42H12F51P and a molecular weight of 1516.44 g/mol . It falls under the category of organophosphines and is widely used in various synthetic processes.


Physical And Chemical Properties Analysis

  • SMILES Representation : FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F

Scientific Research Applications

Catalysis Applications

Tris[4-(heptadecafluorooctyl)phenyl]phosphine and related phosphines find significant applications in catalysis. For instance, amphiphilic phosphines have been utilized in the rhodium-catalyzed hydroformylation of higher olefins. These ligands have demonstrated superior rates and selectivities compared to other modified rhodium catalysts under similar reaction conditions, highlighting their potential in catalytic processes (Hanson, Ding, & Kohlpaintner, 1998).

Battery Technology

In the realm of battery technology, tris(pentafluorophenyl) phosphine (a compound closely related to tris[4-(heptadecafluorooctyl)phenyl]phosphine) has been investigated as an electrolyte additive to enhance the cycling performance of high-voltage lithium-ion batteries. This application underscores the potential of such phosphine compounds in improving the efficiency and longevity of energy storage systems (Xu et al., 2012).

Synthesis and Structural Studies

The synthesis and structural properties of various phosphines, including those with similar structures to tris[4-(heptadecafluorooctyl)phenyl]phosphine, have been a subject of extensive research. Such studies provide crucial insights into the electronic and steric influences of different substituents on the phosphine core, which are vital for their application in various chemical reactions (Romain et al., 2000).

Supramolecular Chemistry

Tris[4-(heptadecafluorooctyl)phenyl]phosphine and related compounds have also been studied in the context of supramolecular chemistry. The unique molecular arrangements and interactions observed in these studies contribute to a deeper understanding of molecular self-assembly and potential applications in molecular recognition and materials science (Dance & Scudder, 1997).

Redox Chemistry

Phosphines like tris[4-(heptadecafluorooctyl)phenyl]phosphine are also investigated in redox chemistry, particularly as reductants for peptide and protein disulfide bonds. These studies are significant in understanding the chemical properties of phosphines and their potential applications in biochemical systems (Cline et al., 2004).

Photovoltaics and Electronics

Recent research has explored the use of tris[4-(heptadecafluorooctyl)phenyl]phosphine analogues in photovoltaic interlayers for improved electron transport. These materials have shown potential in enhancing charge extraction and stability in solar cell technologies, demonstrating the diverse applications of phosphine compounds in electronics and renewable energy (Lim et al., 2021).

properties

IUPAC Name

tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H12F51P/c43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-1-7-16(8-2-13)94(17-9-3-14(4-10-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-11-5-15(6-12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNPUWLBWXIECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H12F51P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395302
Record name Tris[4-(heptadecafluorooctyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris[4-(heptadecafluorooctyl)phenyl]phosphine

CAS RN

284472-92-0
Record name Tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphine
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URL https://commonchemistry.cas.org/detail?cas_rn=284472-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris[4-(heptadecafluorooctyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(4-(heptadecafluorooctyl)phenyl)-phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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